4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
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Overview
Description
4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methylsulfonyl Group: The protected piperazine can then undergo deprotection followed by selective intramolecular cyclization to introduce the methylsulfonyl group.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using an appropriate ethylating agent under basic conditions.
Final Coupling Step: The final step involves coupling the synthesized piperazine derivative with 2-[4-(methylsulfonyl)piperazin-1-yl]phenylbenzamide under suitable reaction conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its piperazine moiety, which is known to exhibit various biological activities.
Biological Research: It is used in biological assays to study its effects on different biological targets and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and derivatives.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The piperazine ring and methylsulfonyl group play crucial roles in its binding affinity and selectivity towards these targets . The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used as an anti-anginal agent.
Ranolazine: Another piperazine derivative used in the treatment of chronic angina.
Aripiprazole: An antipsychotic drug with a piperazine moiety.
Uniqueness
4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is unique due to the presence of the ethoxy and methylsulfonyl groups, which confer distinct chemical and biological properties compared to other piperazine derivatives . These functional groups may enhance its solubility, stability, and binding affinity towards specific targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H25N3O4S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-ethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H25N3O4S/c1-3-27-17-10-8-16(9-11-17)20(24)21-18-6-4-5-7-19(18)22-12-14-23(15-13-22)28(2,25)26/h4-11H,3,12-15H2,1-2H3,(H,21,24) |
InChI Key |
JGIZPTFZNCDWLH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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